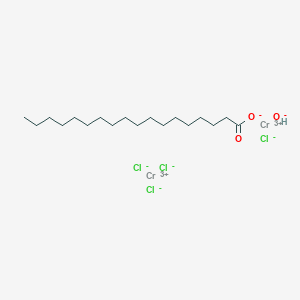
Dicyclohexano-18-crown-6
Overview
Description
Dicyclohexano-18-crown-6 (DCH-18-C-6) is a cyclic polyether compound with a unique structure that has a wide range of applications in chemical, biological, and medical research. DCH-18-C-6 is composed of two cyclohexane rings linked together with six oxygen atoms, forming a crown-shaped structure. The compound has been used in various laboratory experiments, due to its ability to form strong complexes with metal ions and its non-toxic nature.
Scientific Research Applications
Nuclear Fuel Reprocessing Dicyclohexano-18-crown-6 ether (DCH18C6) demonstrates significant potential in nuclear fuel reprocessing. It's used as a selective extractant for plutonium, offering better stability and selectivity compared to tributyl phosphate in the Purex process (Lemaire et al., 1991).
Extraction of Strontium DCH18C6 and its derivatives are effective in extracting Sr(II) from nitric acid media. This study reveals the impact of various factors, including water concentration and crown ether concentration, on the efficiency of strontium extraction (Horwitz et al., 1990).
Chiral Synthesis Chiral trans-anti-trans-dicyclohexano-18-crown-6 isomers have been synthesized through a lipase-catalyzed reaction. The study compares the structure of the (S)-enantiomer to other crown ethers (Yamato et al., 2002).
Ion-Selective Sensing A novel ion-selective electrode (ISE) based on DCH18C6 has been developed for detecting lanthanum(III) ions. The electrode, comprising DCH18C6, PVC, and ortho-nitrophenyl octyl ether, exhibits good selectivity and a linear response for La(III) ions (Mittal et al., 2004).
Selective Heavy Metal Extraction DCH18C6 shows promise in selectively removing Pb2+ from aqueous solutions containing various heavy metal cations, illustrating its potential in environmental remediation (Dernini et al., 1996).
Radiation Chemistry and Polymerization Studies on the irradiation of DCH18C6 in aqueous solution have contributed to understanding its behavior in nuclear fuel reprocessing and the formation of polymers with enhanced thermal stability (Yu et al., 2012). Additionally, research into the radiation chemical synthesis of polyethylene oxide hydrogels containing DCH18C6 has been explored (Zakurdaeva et al., 2004).
Safety and Hazards
Future Directions
While specific future directions for Dicyclohexano-18-crown-6 were not found in the search results, crown ethers like this compound have potential applications in various fields such as the design of crown-ether containing ionic liquids, liquid crystals, and as metal oxide precursors in chemical vapor deposition processes .
Mechanism of Action
Target of Action
Dicyclohexano-18-crown-6, also known as DCH18C6, primarily targets alkali metal ions . It acts as an anion activator and a complexing agent . The compound’s role is to solubilize these ions in non-polar solvents .
Mode of Action
The compound interacts with its targets by forming a complex with the alkali metal ions . This interaction results in the solubilization of these ions in non-polar solvents . It’s also used as a selective extractant of plutonium in nuclear fuel reprocessing .
Biochemical Pathways
It’s known that the compound can efficiently extract certain amino acids from aqueous solutions into ionic liquids .
Pharmacokinetics
It’s important to note that the compound is classified as toxic if swallowed, in contact with skin, or if inhaled .
Result of Action
The primary result of this compound’s action is the solubilization of alkali metal ions in non-polar solvents . This property makes it useful in various applications, including the extraction of certain amino acids from aqueous solutions and the selective extraction of plutonium in nuclear fuel reprocessing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Dicyclohexano-18-crown-6 is known to act as an anion activator and a complexing agent, which solubilizes alkali metal ions in non-polar solvents . This means that it can form complexes with these ions, effectively ‘solvating’ them in environments where they would otherwise not be soluble. This property is crucial in many biochemical reactions where the presence of these ions is necessary for the reaction to proceed .
Cellular Effects
The cellular effects of this compound are not well-studied. Given its role as a complexing agent for alkali metal ions, it can be inferred that it may influence cellular processes that are dependent on these ions. For instance, it could potentially affect ion transport mechanisms across the cell membrane, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its ability to form complexes with alkali metal ions. The oxygen atoms in the crown ether coordinate the metal ion, effectively encapsulating it within the crown. This allows the ion to be solubilized in non-polar solvents. The exact nature of these interactions and the resulting complexes can depend on the size and charge of the ion, as well as the specific structure of the crown ether .
Transport and Distribution
Given its ability to form complexes with alkali metal ions, it may be involved in processes that transport these ions across cell membranes .
properties
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKDYHZQOSNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884870 | |
| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Dicyclohexano-18-crown-6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13782 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
16069-36-6 | |
| Record name | Dicyclohexano-18-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16069-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl-18-crown-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexano-18-crown-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















